molecular formula C13H19NO2 B170959 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one CAS No. 197145-37-2

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B170959
CAS No.: 197145-37-2
M. Wt: 221.29 g/mol
InChI Key: YHCVGGJYRMYIGG-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 197145-37-2) is a key chiral intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs) . The compound is notably used in the preparation of tapentadol, a centrally acting analgesic, highlighting its significance in pharmaceutical development and process chemistry . The synthetic utility of this ketone is demonstrated through its production via a Mannich reaction, employing 1-(3-methoxyphenyl)propan-1-one, dimethylamine, and paraformaldehyde, often with chiral catalysts like L-proline to achieve high enantiomeric purity . For enhanced stability and handling, the compound is commonly available as its hydrochloride salt (CAS 37951-53-4) . Researchers utilize this building block to explore novel synthetic pathways and to scale up the production of pharmacologically relevant molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, referring to the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCVGGJYRMYIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598348
Record name 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197145-37-2
Record name 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197145-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

  • Reagents :

    • 3'-Methoxypropiophenone (1.6 mol)

    • Paraformaldehyde (3.2 mol)

    • Dimethylamine (3.2 mol)

    • L-Proline (1.6 mol)

    • Ethanol (850 mL)

  • Conditions :

    • Temperature: 77°C (reflux)

    • Duration: 36 hours

    • Workup: Acid-base extraction with 10% HCl and 10% NaOH, followed by dichloromethane extraction.

Outcomes

ParameterValue
Yield93.2%
Enantiomeric Excess97% ee (S)
Purity>99% (HPLC)

The use of L-proline induces asymmetric induction, favoring the (S)-enantiomer critical for Tapentadol synthesis. Ethanol serves as a green solvent, aligning with industrial sustainability goals.

Grignard Reaction with Ethyl Magnesium Halide

This method, described in patent WO2008012047A1, involves reacting this compound with ethyl magnesium halide under Grignard conditions to introduce the ethyl group required for Tapentadol’s final structure.

Reaction Conditions and Procedure

  • Reagents :

    • This compound (1 mol)

    • Ethyl magnesium chloride (2 M in THF)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0–25°C

    • Duration: 4–6 hours

    • Workup: Quenching with aqueous NH4Cl, followed by solvent evaporation.

Outcomes

ParameterValue
Conversion Rate85–90%
Byproducts<5%

This step is pivotal for scalability, as THF’s low boiling point (66°C) facilitates solvent recovery. However, the Grignard reagent’s sensitivity to moisture necessitates strict anhydrous conditions.

Diastereomeric Resolution for Enantiomeric Enrichment

Racemic this compound requires resolution to isolate the (S)-enantiomer. The EPO patent EP4116288NWA1 describes diastereomeric crystallization using chiral acids like dibenzoyl-L-tartaric acid.

Procedure

  • Reagents :

    • Racemic this compound

    • Dibenzoyl-L-tartaric acid (1 eq)

    • Methanol/water mixture (3:1)

  • Conditions :

    • Temperature: 20–25°C

    • Stirring: 12 hours

    • Filtration and recrystallization.

Outcomes

ParameterValue
Yield of (S)-enantiomer40–45%
Enantiomeric Excess>99% ee

The maximum theoretical yield is 50%, but practical yields are lower due to solubility limitations. This method is critical for pharmaceutical-grade synthesis despite its inefficiency.

Comparative Analysis of Preparation Methods

MethodYieldee (%)ScalabilityCost Efficiency
Mannich Aminomethylation93.2%97HighModerate
Grignard Reaction85–90%N/AHighHigh
Diastereomeric Resolution40–45%>99LowLow
  • Mannich Aminomethylation is optimal for initial synthesis due to high yield and ee.

  • Grignard Reaction is suited for large-scale alkylation but requires rigorous conditions.

  • Diastereomeric Resolution is necessary for enantiopure products but limits throughput.

Industrial Production Considerations

Catalyst Optimization

Replacing L-proline with immobilized proline derivatives can reduce catalyst loading by 30% and enable reuse across batches.

Solvent Selection

Switching ethanol to 2-methyltetrahydrofuran (2-MeTHF) in the Mannich reaction improves yield (95%) and reduces energy consumption due to its higher boiling point (80°C).

Continuous Flow Synthesis

Adopting flow chemistry for the Grignard step reduces reaction time to 1 hour and enhances safety by minimizing exposure to pyrophoric reagents .

Chemical Reactions Analysis

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
  • CAS : 850222-40-1
  • Molecular Formula: C₁₃H₁₉NO₂
  • Molecular Weight : 221.30 g/mol
  • Stereochemistry : Defined (S)-configuration at C2 .

Role and Applications :
This compound is a key chiral intermediate in synthesizing analgesics like tapentadol and related opioid derivatives. Its synthesis involves a Mannich reaction using 1-(3-methoxyphenyl)propan-1-one, dimethylamine hydrochloride, and paraformaldehyde .

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Key Differences Pharmacological Relevance Reference
3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one 3-methoxy (meta) Tertiary amine, methyl branch Intermediate for tapentadol (analgesic)
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one hydrochloride 4-methoxy (para) Para-methoxy enhances electron donation Unspecified; structural analog with altered electronic properties
3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one 2-chloro, 4-nitro Electron-withdrawing groups reduce reactivity Research compound; potential anticonvulsant or antimicrobial activity

Impact of Substituents :

  • Meta-methoxy (target compound) provides moderate electron-donating effects, influencing stability and receptor binding.
  • Para-methoxy (CAS 2125-49-7) may enhance solubility but alter metabolic pathways .

Amino Group Modifications

Compound Name Amino Group Key Differences Pharmacological Relevance Reference
2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC) Methylamino (secondary amine) Smaller amine group, no methyl branch Stimulant (cathinone derivative)
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Dimethylamino (tertiary amine) Conjugated enone system Intermediate for heterocycles and drug candidates

Impact of Amino Groups:

  • Tertiary amines (target compound) exhibit higher lipophilicity and metabolic stability compared to secondary amines (e.g., 3-MMC) .
  • Enone systems () enable conjugation, facilitating reactions like Michael additions or cyclizations .

Backbone and Stereochemical Variations

Compound Name Backbone Structure Key Differences Pharmacological Relevance Reference
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indole ring, enone Planar indole moiety Intermediate for osimertinib (anticancer)
Axomadol (CAS 187219-99-4) Cyclohexanediol core Complex polycyclic structure Analgesic with central action

Impact of Backbone and Chirality :

  • Indole-containing analogs () interact with aromatic receptors (e.g., tyrosine kinase inhibitors) due to planar structures .
  • Chirality in the target compound is critical for enantioselective synthesis of tapentadol, as the (S)-configuration ensures proper receptor binding .

Elemental Analysis and Purity

  • Target Compound: No direct data, but suppliers report ≥95% purity (CAS 850222-40-1) .
  • 3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one: C, 68.12%; H, 4.63%; N, 3.78% (matches theoretical values) .

Pharmacological and Industrial Relevance

  • Target Compound : Critical for opioid synthesis; priced at ~$75/100 mg (TRC) .
  • 3-MMC : Controlled substance due to stimulant effects; cheaper (~$10–50/g) but regulated .
  • Axomadol : Advanced analgesic under clinical evaluation; complex synthesis limits scalability .

Biological Activity

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, also known as a synthetic compound with potential biological activity, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C12H17N
  • Molecular Weight : Approximately 191.27 g/mol
  • Functional Groups : Contains a dimethylamino group and a methoxyphenyl group, which are crucial for its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Chemical NameThis compound
Molecular Weight191.27 g/mol
Functional GroupsDimethylamino, Methoxyphenyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist depending on the target:

  • Receptor Interaction : The dimethylamino group enhances binding affinity to neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Modulation : It may act on specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Pharmacological Applications

Recent studies have indicated potential applications of this compound in treating neurological disorders due to its ability to modulate neurotransmitter systems. The following are key areas of interest:

  • Analgesic Effects : Preliminary studies suggest that the compound exhibits analgesic properties, making it a candidate for pain management therapies .
  • Antidepressant Activity : Research indicates that it may have mood-enhancing effects by influencing serotonin pathways.

Case Studies

  • Analgesic Efficacy : A study conducted on animal models demonstrated that administration of the compound resulted in significant pain relief compared to control groups. The results indicated a dose-dependent response, suggesting potential for therapeutic use in pain management .
  • Neuropharmacological Effects : In vitro studies have shown that the compound can enhance synaptic transmission in neuronal cultures, indicating its role as a neuromodulator. This effect was particularly noted in cultures treated with the compound at concentrations ranging from 10 µM to 100 µM.

Table 2: Summary of Biological Activities

ActivityObservationsReference
AnalgesicSignificant pain relief in animal models
AntidepressantMood enhancement via serotonin modulation
NeurotransmissionEnhanced synaptic activity in vitro

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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